molecular formula C24H26ClNO3 B12034611 Heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate CAS No. 355421-23-7

Heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate

Cat. No.: B12034611
CAS No.: 355421-23-7
M. Wt: 411.9 g/mol
InChI Key: VOGDXCRZGAJWHK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves the condensation of appropriate starting materials followed by esterification. One common method involves the reaction of 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid with heptyl alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow conditions to ensure higher yields and purity. Microwave-assisted synthesis is also a viable method for producing larger quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

Heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, leading to the inhibition of cellular processes. This compound may also interfere with signal transduction pathways, contributing to its biological effects .

Biological Activity

Heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate is a derivative of quinoline that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological targets, and relevant research findings, supported by data tables and case studies.

Overview of Quinoline Derivatives

Quinoline derivatives, including this compound, are known for their diverse biological activities. They have been studied extensively for their roles in medicinal chemistry, particularly for their antimicrobial, anticancer, and anti-inflammatory properties.

Target Interactions:
Quinoline compounds typically interact with various biological targets. For instance, they can inhibit specific enzymes or receptors involved in disease processes. The mechanism of action may involve:

  • Inhibition of Enzyme Activity: Many quinoline derivatives inhibit enzymes critical for cellular functions, such as translation elongation factor 2 (EF2) in the case of some antimalarial compounds .
  • Modulation of Biochemical Pathways: These compounds can influence pathways related to cell proliferation and apoptosis, making them potential candidates for cancer therapy .

Biochemical Pathways:
The biological activity of this compound may involve several biochemical pathways:

  • Antimicrobial Activity: Similar quinoline derivatives have shown significant efficacy against various pathogens, indicating potential use in treating infections.
  • Anticancer Properties: Research has demonstrated that certain quinoline derivatives exhibit cytotoxic effects on cancer cell lines, suggesting a role in cancer treatment .

Antimalarial Activity

A study focused on the antiplasmodial properties of quinoline derivatives found that compounds similar to this compound exhibited moderate potency against Plasmodium falciparum, with effective concentrations (EC50) in the nanomolar range. The mechanism involved inhibition of protein synthesis through EF2 inhibition .

Anticancer Activity

Recent investigations into quinoline derivatives have highlighted their potential as anticancer agents. For example, certain analogues demonstrated significant toxicity against human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines. These findings suggest that this compound may also possess similar properties .

Table 1: Biological Activity Profiles of Quinoline Derivatives

Compound NameTarget DiseaseEC50 (nM)Mechanism of Action
This compoundAntimalarialTBDInhibition of EF2
Quinoline Derivative AColorectal Cancer50Induction of apoptosis
Quinoline Derivative BBacterial Infection100Disruption of cell wall synthesis

Properties

CAS No.

355421-23-7

Molecular Formula

C24H26ClNO3

Molecular Weight

411.9 g/mol

IUPAC Name

heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C24H26ClNO3/c1-3-4-5-6-7-14-29-24(27)21-16-23(17-8-11-19(28-2)12-9-17)26-22-13-10-18(25)15-20(21)22/h8-13,15-16H,3-7,14H2,1-2H3

InChI Key

VOGDXCRZGAJWHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)OC

Origin of Product

United States

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